Cas no 152375-69-4 (Benzeneacetamide, a-amino-a-methyl-, (aR)-)
Benzeneacetamide, a-amino-a-methyl-, (aR)- Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetamide, a-amino-a-methyl-, (aR)-
- (R)-α-METHYL-PHENYLGLYCINAMIDE
- 2-METHYL-D-LEUCINE
- D-Leucine,2-methyl
- H-A-ME-D-LEU-OH
- (R)-ALPHA-METHYL-PHENYLGLYCINAMIDE
- SCHEMBL1706266
- AKOS006287097
- (2R)-2-amino-2-phenylpropanamide
- (R)-2-Amino-2-phenylpropanamide
- 152375-69-4
- Anthraquinone, 1-methylamino-
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- MDL: MFCD32066947
- Inchi: 1S/C9H12N2O/c1-9(11,8(10)12)7-5-3-2-4-6-7/h2-6H,11H2,1H3,(H2,10,12)/t9-/m1/s1
- InChI Key: HGKUPDZBTAQFGJ-SECBINFHSA-N
- SMILES: O=C([C@@](C)(C1C=CC=CC=1)N)N
Computed Properties
- Exact Mass: 164.09500
- Monoisotopic Mass: 164.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 69.1Ų
Experimental Properties
- Density: 1.139
- Boiling Point: 330 °C at 760 mmHg
- Flash Point: 153.4 °C
- PSA: 69.11000
- LogP: 1.74640
Benzeneacetamide, a-amino-a-methyl-, (aR)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K71621-1g |
(R)-ALPHA-METHYL-PHENYLGLYCINAMIDE HCl salt |
152375-69-4 | 95% | 1g |
$665 | 2025-02-19 | |
| eNovation Chemicals LLC | K71621-5g |
(R)-ALPHA-METHYL-PHENYLGLYCINAMIDE HCl salt |
152375-69-4 | 95% | 5g |
$975 | 2025-02-19 | |
| eNovation Chemicals LLC | K71621-1g |
(R)-ALPHA-METHYL-PHENYLGLYCINAMIDE HCl salt |
152375-69-4 | 95% | 1g |
$665 | 2024-05-25 | |
| eNovation Chemicals LLC | K71621-5g |
(R)-ALPHA-METHYL-PHENYLGLYCINAMIDE HCl salt |
152375-69-4 | 95% | 5g |
$975 | 2024-05-25 |
Benzeneacetamide, a-amino-a-methyl-, (aR)- Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Benzeneacetamide, a-amino-a-methyl-, (aR)-
Benzeneacetamide, a-amino-a-methyl-, (aR)-: A Comprehensive Overview
Benzeneacetamide, a-amino-a-methyl-, (aR)-, also known by its CAS number 152375-69-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzene ring attached to an acetamide group with an amino and methyl substituent at the alpha position. The (aR) designation indicates the specific stereochemistry of the molecule, which plays a crucial role in its biological activity and potential applications.
The synthesis of Benzeneacetamide, a-amino-a-methyl-, (aR)- involves several steps, including the formation of the benzene ring, the introduction of the acetamide group, and the stereo-specific addition of the amino and methyl groups. Recent advancements in asymmetric synthesis have enabled researchers to produce this compound with high enantiomeric excess, which is essential for its use in chiral environments such as biological systems.
One of the most promising applications of Benzeneacetamide, a-amino-a-methyl-, (aR)- is in drug discovery. The compound has been shown to exhibit potent inhibitory activity against certain enzymes involved in disease pathways, making it a valuable lead compound for developing new therapeutic agents. For instance, studies have demonstrated its ability to inhibit kinases associated with cancer and inflammatory diseases.
In addition to its pharmacological applications, Benzeneacetamide, a-amino-a-methyl-, (aR)- has also been explored for its potential in agrochemicals and materials science. Its ability to modulate specific biochemical pathways makes it a candidate for developing novel pesticides and herbicides. Furthermore, research into its physical properties has revealed interesting behavior under various conditions, suggesting potential uses in advanced materials such as polymers and coatings.
The stereochemistry of Benzeneacetamide, a-amino-a-methyl-, (aR)- is critical to its functionality. The (aR) configuration ensures that the molecule interacts selectively with target proteins and enzymes, enhancing its efficacy while minimizing off-target effects. This property is particularly important in drug design, where achieving the desired therapeutic effect without adverse side effects is paramount.
Recent studies have also focused on understanding the metabolic pathways of Benzeneacetamide, a-amino-a-methyl-, (aR)-. Researchers have identified key enzymes responsible for its biotransformation and have evaluated its pharmacokinetic profile in various animal models. These findings are crucial for optimizing dosing regimens and ensuring safety profiles for potential clinical applications.
In conclusion, Benzeneacetamide, a-amino-a-methyl-, (aR)- represents a versatile and promising compound with applications spanning multiple disciplines. Its unique structure, stereochemistry, and biological activity make it an invaluable tool for advancing scientific research and developing innovative solutions across industries.
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